molecular formula C10H8ClNO3S B13231903 3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13231903
M. Wt: 257.69 g/mol
InChI Key: KJLXXJRTPJMMFG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 1,2-oxazole ring, a sulfonyl chloride group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-methylphenyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-Methylphenyl-1,2-oxazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

    Product Isolation: The product is isolated by quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Sulfonamides: Formed via nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfinic Acids: Produced through reduction processes.

Scientific Research Applications

3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride has diverse applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly as a building block for sulfonamide-based drugs.

    Materials Science: It is utilized in the preparation of functional materials, such as polymers and catalysts, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form sulfonamide, sulfonate, and sulfinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-1,2-oxazole-5-sulfonic acid
  • 3-(3-Methylphenyl)-1,2-oxazole-5-sulfinic acid
  • 3-(3-Methylphenyl)-1,2-oxazole-5-sulfonamide

Uniqueness

3-(3-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Unlike its sulfonic acid or sulfinic acid counterparts, the sulfonyl chloride group can readily undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO3S/c1-7-3-2-4-8(5-7)9-6-10(15-12-9)16(11,13)14/h2-6H,1H3

InChI Key

KJLXXJRTPJMMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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